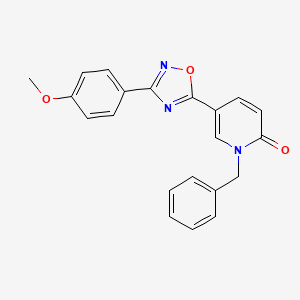

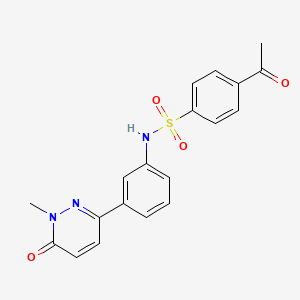

![molecular formula C12H13IO B2506193 1-(碘甲基)-4-苯基-2-氧代双环[2.1.1]己烷 CAS No. 2378502-94-2](/img/structure/B2506193.png)

1-(碘甲基)-4-苯基-2-氧代双环[2.1.1]己烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related bicyclic compounds involves iodolactonization and electrophilic cyclization reactions. For instance, a highly stereoselective iodolactonization of alkylidenecyclopropyl esters is described to afford 3-oxabicyclohexane-2-ones, which suggests that similar methods could potentially be applied to synthesize the compound . Additionally, the reaction of benzyl-2-arylmethylidenecyclopropylmethyl-amines with iodine leads to the formation of 1-iodo-2-aryl-3-azabicyclohexanes, indicating that iodine plays a crucial role in the cyclization process . Arylmethylidenecyclopropylcarbinols also undergo a similar reaction with iodine to yield 1-iodo-2-aryl-3-oxabicyclohexanes .

Molecular Structure Analysis

The molecular structure of bicyclic compounds like the one is characterized by the presence of a three-dimensional framework, which is often associated with stereoselectivity in their synthesis. The papers describe the synthesis of trans and cis isomers, as well as the importance of substituents in the reaction outcomes . The endo configuration of substituents in related compounds has been confirmed through NMR spectroscopy, which is a valuable tool for determining the stereochemistry of such molecules .

Chemical Reactions Analysis

The chemical reactivity of bicyclic compounds is influenced by their strained ring systems. For example, the solvolysis of brosylate derivatives and nitrous acid deamination of amines derived from related bicyclic compounds proceed with competitive displacement and fragmentation, highlighting the susceptibility of these compounds to nucleophilic attack and rearrangement . The synthesis of 2-azabicyclohexanes through imination and reductive cyclization further demonstrates the versatility of these bicyclic structures in chemical transformations .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "1-(Iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane" are not directly reported, the properties of similar bicyclic compounds can be inferred. The presence of iodine and phenyl groups is likely to influence the compound's polarity, solubility, and reactivity. The strained bicyclic ring system may also affect its stability and reaction kinetics. The synthesis of 3-azabicyclohexan-2-ones from 2-iodocyclopropanecarboxamides involves a sequence that could impact the physical properties of the resulting compounds .

科学研究应用

高效立体选择性构建

与1-(碘甲基)-4-苯基-2-氧代双环[2.1.1]己烷密切相关的1-碘-2-芳基-3-氧代双环[3.1.0]己烷的合成展示了芳基亚甲基环丙基甲醇与碘的反应。该过程在室温下生成环闭产物,收率良好至高,并涉及立体选择性构建(王保玉等,2005)。

螺环1,3-氧硫杂环的形成

研究表明,通过用1,2-环氧环己烷处理1,3-噻唑-5(4H)-硫酮,可以形成螺环1,3-氧硫杂环,其结构与1-(碘甲基)-4-苯基-2-氧代双环[2.1.1]己烷相似。该研究阐明了此类螺环化合物的合成和潜在应用(米伦·布拉戈耶夫等,1999)。

氧代双环客体化合物的谱学研究

对氧代双环化合物(包括与1-(碘甲基)-4-苯基-2-氧代双环[2.1.1]己烷类似的3,6-二氧代双环[3.1.0]己烷)的研究探讨了它们作为气体水合物的促进剂的作用。这项研究为这些化合物在工程和科学领域的潜在应用提供了见解,尤其是在与气体水合物相关的技术中(徐智雄等,2020)。

手性合成子的合成

已经开发出一种制备1-乙氧羰基-2-氧代-3-氧代双环[3.1.0]己烷(类似于1-(碘甲基)-4-苯基-2-氧代双环[2.1.1]己烷)的光学活性对映体的有效方法。该研究对于理解手性合成子在各种化学过程中的合成和潜在应用至关重要(辻等,1999)。

催化氧化研究

用分子氧通过铱硝基配合物对1-己烯和环己烯进行催化氧化的研究涉及与1-(碘甲基)-4-苯基-2-氧代双环[2.1.1]己烷结构相似的化合物。该研究有助于理解催化氧化过程和潜在的工业应用(P. J. 巴里切利等,2000)。

作用机制

Target of Action

It’s known that this compound is a bioisostere of ortho-substituted benzene , which is found in the structure of more than three hundred drugs and agrochemicals . Therefore, it’s plausible that this compound could interact with a wide range of biological targets, similar to ortho-substituted benzene.

Mode of Action

As a bioisostere of ortho-substituted benzene , it’s likely that this compound interacts with its targets in a similar manner. Bioisosteres often exhibit similar biological activity due to their structural similarity, so it’s reasonable to assume that this compound might bind to its targets and induce conformational changes that affect the target’s function.

Biochemical Pathways

Given its structural similarity to ortho-substituted benzene , it’s likely that this compound could influence a variety of biochemical pathways, depending on the specific targets it interacts with.

Pharmacokinetics

As a bioisostere of ortho-substituted benzene , it’s plausible that this compound could have similar pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.

Result of Action

It’s known that the incorporation of the 1,2-disubstituted bicyclo[211]hexane core into the structure of fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) gave saturated patent-free analogs with high antifungal activity . This suggests that this compound could have significant effects on cellular function, particularly in fungi.

安全和危害

属性

IUPAC Name |

1-(iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13IO/c13-8-12-6-11(7-12,9-14-12)10-4-2-1-3-5-10/h1-5H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOKLDJUCPINNKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(OC2)CI)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2378502-94-2 |

Source

|

| Record name | 1-(iodomethyl)-4-phenyl-2-oxabicyclo[2.1.1]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

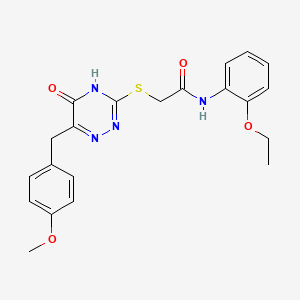

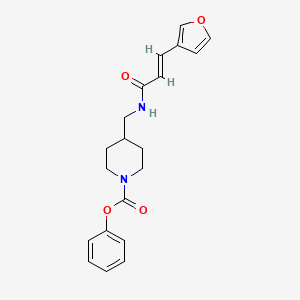

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2506118.png)

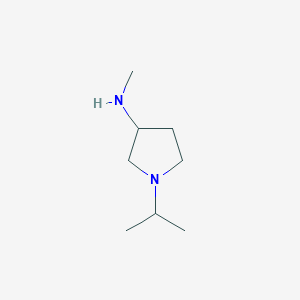

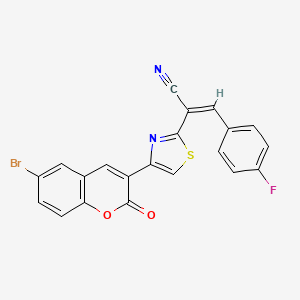

![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)

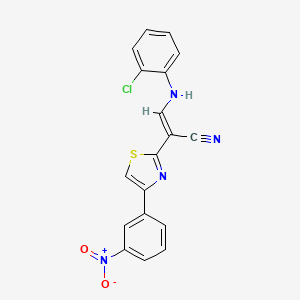

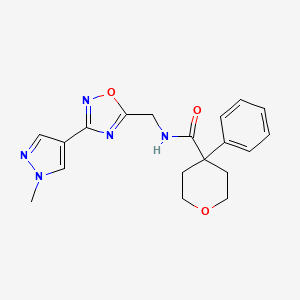

![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)

![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)

![2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2506125.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carboxamide](/img/structure/B2506126.png)